molecular formula C14H18N4OS B2796851 N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(4-(methylthio)phenyl)propanamide CAS No. 2097922-60-4

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(4-(methylthio)phenyl)propanamide

Cat. No. B2796851
CAS RN: 2097922-60-4
M. Wt: 290.39
InChI Key: CXGPAIDMCBWINY-UHFFFAOYSA-N
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Description

1,2,3-Triazoles are a class of heterocyclic compounds that contain a five-membered ring with two carbon atoms and three nitrogen atoms . They are important in medicinal chemistry and materials science due to their broad range of applications .


Synthesis Analysis

1,2,3-Triazoles can be synthesized through a variety of methods. One common approach is the [3+2] cycloaddition of azides and alkynes, also known as the “click” reaction . This reaction is often catalyzed by copper (I) or ruthenium (II) compounds .


Molecular Structure Analysis

1,2,3-Triazoles can exist in two tautomeric forms, depending on the position of a hydrogen atom. These forms are the 1H- and 2H- isomers . The 2H- isomer is more stable in the gas phase, while the 1H- isomer is more stable in solution .


Chemical Reactions Analysis

1,2,3-Triazoles can undergo a variety of chemical reactions, including alkylation, arylation, azide cycloaddition, oxidative cyclization, and rearrangement . The specific reactions that “N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(4-(methylthio)phenyl)propanamide” can undergo would depend on its specific structure and the conditions used.


Physical And Chemical Properties Analysis

1,2,3-Triazoles demonstrate amphoteric properties and can behave as a weak base or a weak acid similar to phenol . The specific physical and chemical properties of “this compound” would depend on its specific structure.

Scientific Research Applications

Neurokinin-1 Receptor Antagonism

  • Water-Soluble Neurokinin-1 Receptor Antagonist : Research by Harrison et al. (2001) discussed a water-soluble neurokinin-1 (h-NK1) receptor antagonist, incorporating a triazol-4-yl unit with relevance in pre-clinical tests for emesis and depression (Harrison et al., 2001).

Antibacterial and Antifungal Activities

  • Azole Derivatives and Antibacterial Activity : Tumosienė et al. (2012) synthesized azole derivatives, including triazole derivatives, and evaluated their antibacterial activity against Rhizobium radiobacter (Tumosienė et al., 2012).

  • 1,2,4-Substituted Triazoles and Urease/Anti-Proliferative Activity : Ali et al. (2022) synthesized a library of 1,2,4-triazoles, showing significant urease inhibition and moderate anti-proliferative activities (Ali et al., 2022).

  • Triazole-Thiol Derivatives in Cancer Research : Šermukšnytė et al. (2022) synthesized 1,2,4-triazole-thiol derivatives, finding potential in cancer cell migration inhibition and growth suppression in melanoma, breast, and pancreatic cancer spheroids (Šermukšnytė et al., 2022).

  • 2-(6-Methoxy-2-Naphthyl)Propionamide Derivatives for Antimicrobial Activity : Helal et al. (2013) developed propionamide derivatives, including triazole compounds, with significant antibacterial and antifungal properties (Helal et al., 2013).

Antioxidant and Anticancer Properties

  • Novel Derivatives with Antioxidant and Anticancer Activities : Tumosienė et al. (2020) synthesized 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives with notable antioxidant and anticancer activities against human glioblastoma and breast cancer cell lines (Tumosienė et al., 2020).

Molecular Interaction Studies

  • Tetrel Bonding Interactions in Ethyl 2-Triazolyl-2-Oxoacetate Derivatives : Ahmed et al. (2020) studied triazole derivatives' molecular interactions, providing insights into nucleophilic/electrophilic interactions relevant to drug design and material science (Ahmed et al., 2020).

Antimicrobial Activities

  • Synthesis and Antimicrobial Activity of 2-(4-(Hydroxyalkyl)-1H-1,2,3-triazol-1-yl)-N-substituted Propanamides : Kaushik and Luxmi (2017) reported the synthesis of triazoles with moderate to good antimicrobial potential (Kaushik & Luxmi, 2017).

  • Antibacterial, Antifungal, and Anticonvulsant Activities of 1,2,4-Triazole Schiff Base and Amine Derivatives : Sokmen et al. (2014) synthesized 1,2,4-triazole derivatives, finding effective antiurease and antioxidant activities (Sokmen et al., 2014).

Catalytic Applications

  • Catalytic Applications of Triazole Derivatives : Saleem et al. (2013, 2014) explored triazole-based ligands in catalysis, particularly in oxidation and transfer hydrogenation processes, highlighting the versatile utility of triazole derivatives in chemical synthesis (Saleem et al., 2013); (Saleem et al., 2014).

Future Directions

The field of 1,2,3-triazole chemistry is a vibrant area of research, with potential applications in many areas including medicinal chemistry, materials science, and agrochemicals . Future research will likely continue to explore the synthesis, properties, and applications of new 1,2,3-triazole compounds.

properties

IUPAC Name

3-(4-methylsulfanylphenyl)-N-[2-(triazol-2-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4OS/c1-20-13-5-2-12(3-6-13)4-7-14(19)15-10-11-18-16-8-9-17-18/h2-3,5-6,8-9H,4,7,10-11H2,1H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXGPAIDMCBWINY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CCC(=O)NCCN2N=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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